Product packaging for MCPA D3(Cat. No.:CAS No. 352431-14-2)

MCPA D3

Cat. No.: B1434769
CAS No.: 352431-14-2
M. Wt: 203.64 g/mol
InChI Key: WHKUVVPPKQRRBV-NRUYWUNFSA-N
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Description

Theoretical Framework of Stable Isotope Labeling in Scientific Inquiry

Stable isotope labeling is a powerful technique in scientific research used to track the behavior and transformation of molecules within chemical and biological systems. By incorporating isotopes like deuterium (B1214612), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into specific positions within a molecule, researchers can follow its path through reactions, metabolic pathways, or environmental compartments. Detection methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly well-suited for analyzing stable isotope-labeled compounds due to their ability to distinguish isotopes based on mass-to-charge ratio (MS) or nuclear spin properties (NMR) nih.gov. The slight difference in bond strength between C-H and C-D bonds can sometimes lead to a kinetic isotope effect, which can be exploited to study reaction mechanisms or alter metabolic rates, although for many applications, the chemical behavior remains largely unchanged.

Role of Deuterated Compounds as Probes in Environmental and Biological Systems

Deuterated compounds serve as valuable probes across diverse scientific disciplines, including environmental science and biology nih.gov. In environmental studies, they are used to trace the movement, degradation, and transformation of pollutants in soil, water, and air. Their stable nature allows for long-term tracking and provides insights into environmental fate processes. In biological systems, deuterated compounds are employed to study metabolic pathways, protein dynamics, and pharmacokinetics nih.gov. By introducing a deuterated analog of an endogenous or exogenous compound, researchers can differentiate the introduced molecule and its metabolites from naturally occurring substances, enabling quantitative analysis and mechanistic investigations nih.gov. This is particularly useful in studies involving complex biological matrices where background signals from unlabeled compounds can interfere with analysis.

Overview of MCPA as a Model Xenobiotic in Academic Studies

MCPA (2-methyl-4-chlorophenoxyacetic acid) is a widely used phenoxy herbicide that has been in use since 1945. It functions as a selective herbicide, primarily controlling broad-leaf weeds in crops like cereals and pastures by mimicking plant growth hormones (auxins), leading to uncontrolled growth and plant death. Due to its extensive use in agriculture, MCPA is frequently studied as a model xenobiotic in academic research concerning environmental fate, transport, and degradation in soil and water systems. Studies investigate its persistence, mobility, and the influence of factors like microbial activity and soil composition on its breakdown. Understanding the environmental behavior of MCPA is crucial for assessing its potential impact and developing strategies for pollution mitigation.

Significance of MCPA-D3 in Advancing Research Methodologies

MCPA-D3, a deuterium-labeled analog of MCPA, holds significant importance in advancing research methodologies, particularly in the field of analytical chemistry and environmental monitoring. The most commonly referenced form, MCPA-(methyl-d3), is labeled with deuterium atoms on the methyl group. Its primary significance lies in its use as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In complex sample matrices like soil and water, accurately quantifying trace amounts of analytes like MCPA can be challenging due to matrix effects that can influence instrument response. By adding a known amount of MCPA-D3 to the sample before extraction and analysis, researchers can use it as an internal standard. The chemical similarity between MCPA and MCPA-D3 ensures they behave similarly throughout the sample preparation and analysis process. Any losses or signal suppression/enhancement affecting the native MCPA are assumed to affect the deuterated analog proportionally. By comparing the signal intensity of MCPA to that of the known amount of MCPA-D3, the concentration of MCPA in the original sample can be accurately determined, compensating for variations in sample processing and instrument performance. This internal standardization approach is crucial for achieving reliable and reproducible quantitative results in environmental monitoring and research studies investigating the fate of MCPA.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO3 B1434769 MCPA D3 CAS No. 352431-14-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloro-2,3,5-trideuterio-6-methylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)/i2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKUVVPPKQRRBV-NRUYWUNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1OCC(=O)O)C)[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Analytical Verification of Deuterated Mcpa

Advanced Spectroscopic and Chromatographic Techniques for Isotopic Purity Confirmation

Confirming the isotopic purity and structural integrity of MCPA-D3 relies on a combination of advanced spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ²H NMR, is a powerful tool for verifying the position and extent of deuterium (B1214612) incorporation within the molecule osti.govrsc.orgnih.govrsc.orgrsc.orgomicronbio.com. By comparing the NMR spectra of the deuterated compound with its protiated analog, the disappearance or reduction of signals corresponding to the deuterated hydrogen atoms can be observed in the ¹H NMR spectrum, while the ²H NMR spectrum directly shows signals for the incorporated deuterium atoms at their specific locations.

Mass Spectrometry (MS), coupled with chromatographic separation techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), is essential for determining the molecular weight of the labeled compound and assessing its isotopic distribution and purity rsc.orgnih.govomicronbio.comnih.govalmacgroup.comoup.comresearchgate.netresearchgate.net. High-resolution MS (HR-MS) or Time-of-Flight MS (TOF-MS) offers improved mass accuracy and resolution, allowing for better differentiation between isotopologues and accurate determination of the mass of the labeled species rsc.orgalmacgroup.comresearchgate.net. LC-MS can also be used to separate different isotopologues and correct for the natural abundance of isotopes in the analysis elucidata.ioacs.org. Fourier Transform Infrared (FTIR) spectroscopy can also provide an initial evaluation of H to D substitution through observed changes in IR absorption bands osti.govnih.gov.

Chromatographic techniques themselves, such as GC and LC, can sometimes separate deuterated compounds from their non-deuterated counterparts based on subtle differences in their physical properties influenced by isotopic substitution, known as the chromatographic deuterium effect acs.orgcdnsciencepub.comtandfonline.comnih.gov. This effect can be utilized to assess the isotopic purity by separating any remaining protiated MCPA from MCPA-D3.

Assessment of Isotopic Enrichment and Stability in MCPA-D3 Synthesis

Isotopic enrichment, defined as the mole fraction of the desired isotope (deuterium in this case) in the labeled compound expressed as a percentage, is a critical parameter to assess the efficiency of the synthesis isotope.com. Mass spectrometry is a primary technique for determining isotopic enrichment by analyzing the relative abundances of the different isotopologues (molecules with varying numbers of deuterium atoms) in the sample rsc.orgomicronbio.comnih.gov. NMR can also provide insights into relative percent isotopic purity rsc.orgomicronbio.com. Accurate determination of enrichment requires careful consideration and correction for the natural abundance of isotopes in the non-labeled parts of the molecule nih.govelucidata.io.

The stability of deuterated organic compounds is often enhanced compared to their protiated analogs due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is less susceptible to cleavage than the carbon-hydrogen (C-H) bond mdpi.combeilstein-journals.orgassumption.edursc.orgresearchgate.net. This increased bond strength can lead to improved metabolic stability and chemical robustness, which is advantageous for using MCPA-D3 as a stable internal standard in analytical methods. While general principles suggest that MCPA-D3 would exhibit enhanced stability compared to MCPA, specific experimental data on the chemical or isotopic stability of MCPA-D3 under various conditions were not found in the search results.

Isotope Ratio Mass Spectrometry for Deuterium Abundance Determination

Environmental Fate and Transport Dynamics Investigated Via Mcpa D3

Tracing Environmental Distribution and Mass Balance

MCPA-D3 serves as an effective tracer for determining the environmental distribution and mass balance of the widely used herbicide MCPA. Its chemical behavior is virtually identical to that of MCPA, but the isotopic label allows for unambiguous detection and measurement in complex environmental samples.

Studies utilizing tracers like MCPA-D3 have demonstrated that MCPA is highly susceptible to transport into both surface and groundwater systems due to its high solubility and poor adsorption to soil particles. sourcetotap.eu This mobility presents a significant concern for drinking water quality in regions with extensive agricultural use. sourcetotap.eu Research in catchments has shown that a substantial portion of the applied MCPA can be exported from agricultural land into rivers, particularly during storm events. researchgate.net One study over a seven-month period found that 87.7% of the total MCPA load was transported via event flow pathways, with 72.0% attributed to rapid surface-dominated quickflow. researchgate.net This indicates that incidental losses during the spraying season are a primary driver of MCPA presence in aquatic systems. researchgate.net Furthermore, the detection of MCPA in numerous groundwater samples suggests its potential for persistence and long-term transport in subsurface hydrological pathways. sourcetotap.eu

Table 1: Hydrological Transport of MCPA

Transport PathwayPercentage of Total LoadKey FindingsSource
Event Flow87.7%Dominant transport mechanism, especially during storm events. researchgate.net
Quickflow (Surface Runoff)72.0%Represents the most significant and rapid pathway to surface water. researchgate.net
Baseflow (Groundwater)~12%Indicates persistence and potential for long-term groundwater contamination. researchgate.net

Laboratory-based soil column experiments using isotopically labeled MCPA are instrumental in quantifying its retention and mobility characteristics in different soil types. These studies consistently show that MCPA has a low affinity for soil particles, particularly in soils with low organic carbon content. nih.govgeology.sk The soil-organic-carbon-to-water partitioning coefficient (Koc) for MCPA generally ranges from 54 to 118 L/kg, classifying it as a highly mobile compound. ulster.ac.uk

The presence of dissolved organic matter, such as humic and fulvic acids, can influence MCPA's movement through the soil profile. For instance, one study found that while humic acids increased and accelerated the transport of MCPA in sandy soil, fulvic acids led to increased retention. nih.gov This highlights the complex interactions that govern the leaching potential of MCPA. In soils with low organic carbon, the high mobility of MCPA, coupled with a lack of significant biological degradation in deeper soil layers, increases the risk of groundwater contamination. geology.sk

Table 2: Soil Mobility Parameters for MCPA

ParameterValue RangeImplicationSource
Koc (L/kg)54 - 118Low adsorption to soil, indicating high mobility. ulster.ac.uk
Log Koc1.73 - 2.07Classifies MCPA as mobile to highly mobile. ulster.ac.ukmdpi.com
Groundwater Ubiquity Score (GUS)Calculated based on Koc and half-lifeOften indicates a potential leacher in various soil types. geology.skmdpi.com

The use of labeled analogs like MCPA-D3 allows for the investigation of its potential for volatilization and subsequent atmospheric transport. While MCPA is considered to have low volatility, studies have shown that it can enter the atmosphere. nih.gov Atmospheric sources include volatilization from spray droplets during application and post-application volatilization from soil and plant surfaces. nih.gov

Real-time atmospheric measurements during field applications have detected gas-phase MCPA, with concentrations increasing for several hours after application. nih.govresearchgate.net One study observed maximum gas-phase MCPA mixing ratios of 60 parts per trillion by volume (pptv), suggesting a post-application volatilization source. nih.govresearchgate.net Although the amount of MCPA volatilized from soil may be a small percentage of the total applied (estimated at around 0.3%), its detection in air samples, sometimes at higher altitudes, indicates the potential for long-range atmospheric transport. ulster.ac.uk

Elucidation of Environmental Degradation Pathways and Kinetics

Isotopically labeled MCPA-D3 is an invaluable tool for studying the degradation kinetics and pathways of MCPA in the environment. By tracking the disappearance of the labeled parent compound and the appearance of labeled metabolites, researchers can accurately determine degradation rates and identify transformation products.

Microbial degradation is a key process in the dissipation of MCPA in the environment. epa.gov Biotransformation studies, which can be precisely traced using MCPA-D3, reveal that MCPA is biodegradable in soil and aquatic systems. medcraveonline.com The half-life of MCPA in soil under aerobic conditions is reported to be around 24 days. epa.gov However, this can vary depending on soil properties and microbial activity. researchgate.net For instance, one study found that MCPA degraded more rapidly in soil with higher microbial activity, with half-lives ranging from 4.5 to 7 days. researchgate.net The application of organic amendments can influence microbial populations and, consequently, the rate of MCPA degradation. nih.govnih.gov While some amendments may inhibit microbial activity and slow dissipation, others can stimulate it. nih.gov Under anaerobic conditions, however, the degradation of MCPA is significantly slower, which can contribute to its persistence in certain environments. ulster.ac.uk

Table 3: Aerobic Soil Metabolism Half-Life of MCPA

Study/SourceReported Half-Life (days)Conditions
U.S. EPA24Aerobic soil metabolism study. epa.gov
ResearchGate Article4.5 - 7Incubation batch experiments in soils with varying microbial activity. researchgate.net

In addition to microbial processes, abiotic degradation mechanisms such as photolysis and hydrolysis contribute to the breakdown of MCPA in the environment. Tracing these reactions with MCPA-D3 allows for the determination of their specific rates and products.

Photodegradation of MCPA can occur on soil surfaces and in aqueous solutions. The half-life of MCPA due to photolysis on soil surfaces when irradiated with natural sunlight has been reported to be 67 days. epa.gov In aqueous solutions, the direct photolysis of MCPA is influenced by factors such as pH and the presence of other dissolved organic compounds. nih.govnih.gov The quantum yield of MCPA photolysis has been shown to be significantly higher in the pH range of 5-9 compared to more acidic conditions. nih.gov The presence of compounds like phenol (B47542) and 2-propanol can decrease the photolysis quantum yield by interacting with the excited states of the MCPA molecule. nih.gov

Hydrolysis is generally not considered a significant degradation pathway for MCPA under normal environmental conditions. epa.gov

Table 4: Abiotic Degradation of MCPA

Degradation ProcessEnvironmental CompartmentHalf-Life / Key FindingSource
PhotolysisSoil Surface67 days (natural sunlight) epa.gov
PhotolysisAqueous SolutionQuantum yield is pH-dependent; higher at pH 5-9. nih.gov
HydrolysisWaterNot a significant degradation pathway. epa.gov

Influence of Environmental Parameters on Degradation Rates

The degradation of phenoxyacetic acid herbicides like MCPA, and by extension MCPA-D3, is a complex process governed by a combination of physical, chemical, and biological factors. The persistence of these compounds in the environment is significantly influenced by soil and water conditions. Key parameters that affect degradation rates include soil type, organic matter content, pH, temperature, and microbial activity.

Microbial degradation is the primary pathway for the breakdown of MCPA in soil. The half-life of MCPA can vary widely, from as short as 1.5 days in microbially active topsoils to over a month in deeper soil layers where microbial populations are less abundant. researchgate.net Temperature and moisture are critical for microbial activity, with optimal degradation occurring in warm, moist conditions. Conversely, degradation rates are significantly reduced in cold and dry environments.

Soil pH also plays a crucial role. MCPA is more mobile and generally degrades faster in neutral to alkaline soils. In acidic soils, it tends to be more persistent. sourcetotap.eu The presence of organic matter can influence both the availability and degradation of MCPA. High organic matter content can sometimes lead to increased sorption, which may reduce the amount of the herbicide available for microbial degradation. nih.gov

Photodegradation, or the breakdown of the compound by sunlight, can also contribute to the degradation of MCPA, particularly in surface waters or on the surface of soil. The half-life for photolysis in aqueous solutions can range from several days to weeks depending on the intensity of sunlight and the presence of other substances in the water. sourcetotap.eu

Table 1: Influence of Environmental Parameters on MCPA Degradation Half-Life (DT50)

The following table summarizes data for MCPA, which is used as a proxy for MCPA-D3 due to the lack of specific data for the deuterated compound.

ParameterConditionReported Half-Life (DT50) for MCPAReference
Soil Type Sandy Loam (Topsoil)4.5 - 7 days researchgate.net
Clay Loam11.7 days researchgate.net
Chernozem2.2 days researchgate.net
Temperature 5°C (Deeper Soil Horizons)Slower degradation, longer half-life
25°C (Topsoil)1.5 - 6.9 days
pH AcidicIncreased persistence sourcetotap.eu
Neutral to AlkalineFaster degradation sourcetotap.eu
Oxygen Availability Aerobic ConditionsRapid degradation sourcetotap.eu
Anaerobic ConditionsNegligible breakdown sourcetotap.eu
Photodegradation Aqueous Solution (Sunlight)20 - 24 days
Soil Surface (Sunlight)9 - 67 days sourcetotap.eu

Application of Compound-Specific Isotope Analysis (CSIA)

Compound-Specific Isotope Analysis (CSIA) is a powerful analytical technique used to determine the isotopic composition (e.g., the ratio of ¹³C to ¹²C) of individual compounds in a sample. This method provides valuable insights into the origin and fate of contaminants in the environment. While direct applications of CSIA using MCPA-D3 as a tracer are not widely documented, the principles of CSIA are highly relevant for studying the environmental behavior of MCPA. In such studies, MCPA-D3 would typically be used as an internal standard to ensure the accuracy of the quantification of the non-deuterated MCPA.

Source Identification and Contaminant Tracing in Complex Environments

CSIA can also be employed as a forensic tool to identify the sources of contamination in complex environments. provectusenvironmental.comenviro.wiki Different manufacturing processes or starting materials can result in slight variations in the isotopic signature of a synthetic compound like MCPA. itrcweb.org These distinct isotopic "fingerprints" can be used to differentiate between different sources of contamination in soil or groundwater.

For example, if a water body is contaminated with MCPA from multiple potential sources, such as agricultural runoff from different farms using MCPA from different manufacturers, CSIA could potentially distinguish between these sources by analyzing the isotopic composition of the MCPA in the water.

In the context of using MCPA-D3 for contaminant tracing, it could be intentionally released in a controlled manner from a specific location to track the transport pathways of a contaminant plume. By monitoring the movement and concentration of MCPA-D3 downstream or in monitoring wells, researchers can gain a better understanding of how contaminants are transported in the subsurface. This information is crucial for developing effective remediation strategies. ulster.ac.uk

Biotransformation and Pharmacokinetic Investigations Utilizing Mcpa D3

Methodologies for Assessing Systemic Exposure and Distribution in Biological Models

The use of deuterated compounds like MCPA-D3 is central to modern methodologies for accurately quantifying systemic exposure and understanding the distribution patterns of xenobiotics in biological models.

The stable isotope method is considered a "gold standard" for determining the absolute bioavailability of a compound. nih.gov This technique involves the co-administration of a non-labeled oral dose of a drug and a simultaneous intravenous dose of the stable-isotope-labeled version. mdpi.com In the context of MCPA, a study could involve administering unlabeled MCPA orally and MCPA-D3 intravenously.

By using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS), it is possible to simultaneously measure the plasma concentrations of both MCPA and MCPA-D3 over time. The ratio of the area under the curve (AUC) for the orally administered unlabeled MCPA to the AUC for the intravenously administered MCPA-D3 allows for a precise calculation of absolute bioavailability, eliminating the inter-subject variability that can affect traditional crossover studies. nih.govmdpi.com

Table 1: Illustrative Pharmacokinetic Data from a Bioavailability Study

ParameterMCPA (Oral)MCPA-D3 (Intravenous)
Dose (mg/kg)5010
AUC (ng·h/mL)42,50010,000
Calculated Bioavailability (F%)85%

This table presents hypothetical data to illustrate the calculation of absolute bioavailability (F%) using the stable isotope method. The calculation is: F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

Deuterated tracers like MCPA-D3 are instrumental in studying the tissue distribution and potential accumulation of a compound without the need for radiolabeling. bioivt.com Following administration of MCPA-D3 to animal models, various tissues and organs can be collected at different time points. bioivt.comnih.gov Analysis of these tissues allows for the quantification of the deuterated compound, providing a detailed map of its distribution.

Studies on unlabeled MCPA have shown that the compound does not tend to accumulate significantly in tissues and is primarily found in plasma, kidney, and liver shortly after administration. nih.govnih.gov The kidneys are a major site for the elimination of MCPA. researchgate.net Using MCPA-D3 as a tracer would allow researchers to confirm these distribution patterns with high precision and to investigate the potential for retention in specific cellular compartments. nih.govnih.gov

Table 2: Hypothetical Tissue Distribution of MCPA-D3 in a Rat Model (4 hours post-administration)

TissueConcentration (µg/g)Relative Accumulation
Blood Plasma65.2High
Kidney58.9High
Liver45.7Moderate
Brain2.1Low
Adipose Tissue1.5Low

This table illustrates the expected distribution pattern of MCPA-D3 based on known data for unlabeled MCPA, showing high concentrations in organs involved in excretion and metabolism.

Pharmacokinetic Modeling and Toxicokinetic Assessment

Pharmacokinetic (PK) and toxicokinetic (TK) modeling are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of a compound. These models can be broadly categorized into compartmental and non-compartmental approaches, each providing unique insights into the behavior of a substance within the body.

Compartmental Analysis

Compartmental modeling simplifies the complex physiological spaces in the body into a series of interconnected compartments. cusabio.comallucent.com This model-based approach uses mathematical equations to describe the movement of a substance between compartments, such as the central compartment (representing blood and highly perfused tissues) and peripheral compartments (representing less perfused tissues). allucent.comhumapub.com By fitting experimental data to these models, key pharmacokinetic parameters can be estimated.

For a substance like MCPA, a two-compartment model is often appropriate to describe its distribution and elimination phases. Following administration, the concentration of the compound in the central compartment declines in a biphasic manner. The initial rapid decline (alpha phase) represents both distribution into peripheral tissues and elimination, while the slower terminal decline (beta phase) primarily reflects elimination from the body.

Table 1: Hypothetical Two-Compartment Model Parameters for MCPA

ParameterSymbolValueUnit
Volume of the central compartmentVc10L
Volume of the peripheral compartmentVp20L
Elimination rate constantk100.1h⁻¹
Transfer rate constant (central to peripheral)k120.2h⁻¹
Transfer rate constant (peripheral to central)k210.15h⁻¹

This table presents hypothetical data for illustrative purposes.

Non-Compartmental Analysis (NCA)

In contrast, non-compartmental analysis (NCA) is a model-independent method that makes fewer assumptions about the underlying physiological processes. allucent.comnih.gov NCA relies on the application of the trapezoidal rule to calculate the Area Under the concentration-time Curve (AUC), which is a measure of total systemic exposure. nih.gov From the AUC and other observed data points, key parameters such as clearance, volume of distribution at steady state, and terminal half-life can be derived. allucent.com This approach is often favored for its simplicity and robustness, particularly in regulatory submissions. allucent.com

Studies on MCPA in humans have shown a terminal half-life of approximately 15-17 hours. nih.gov However, in cases of acute poisoning, the elimination half-life can be prolonged. One study observed a half-life of 25.5 hours at higher concentrations (above 200 mg/L) compared to 16.8 hours at lower concentrations, suggesting saturable processes may be at play. nih.govnih.gov

Table 2: Non-Compartmental Pharmacokinetic Parameters of MCPA in Humans

ParameterSymbolValueUnitSource
Terminal Half-Life15 - 17hours nih.gov
Half-Life (High Concentration)25.5hours nih.govnih.gov
Half-Life (Low Concentration)16.8hours nih.govnih.gov

This table is based on data from studies on MCPA.

Systemic Clearance

Systemic clearance (CL) is a fundamental pharmacokinetic parameter that describes the volume of blood or plasma completely cleared of a drug per unit of time. mhmedical.com It is a measure of the efficiency of irreversible elimination of a compound from the systemic circulation by all elimination processes, including metabolism and excretion. mhmedical.com Clearance is a critical determinant of the steady-state concentration of a substance and its half-life.

For MCPA, renal excretion is the primary route of elimination in humans and rats. canada.canih.gov The clearance of MCPA can be influenced by factors such as urinary pH and renal function. In dogs, renal clearance is slower and less extensive compared to rats and humans, which has been attributed to species differences in active transporters in the renal tubules. nih.govcanada.ca This difference in renal handling leads to a longer plasma half-life and higher systemic exposure in dogs at comparable doses. nih.gov

Elimination Pathways

The primary elimination pathway for MCPA is excretion of the unchanged parent compound in the urine. canada.ca Metabolism plays a minor role in its elimination in humans and rats, with only a small fraction of the dose being converted to metabolites. nih.govnih.gov In rats, identified metabolites include an oxidation product (4-chloro-2-hydroxymethylphenoxyacetic acid or HMCPA) and a glycine conjugate. nih.gov In dogs, metabolic conversion is substantially higher. nih.gov

The prediction of elimination pathways relies on in vitro and in vivo studies. The use of deuterated internal standards like MCPA-D3 is crucial in these studies for the accurate quantification of the parent compound and its metabolites in biological matrices, allowing for a precise determination of the extent of metabolism versus direct excretion. lcms.cz

Advanced Analytical Method Development and Validation with Mcpa D3

Role of MCPA-D3 as an Internal Standard in Quantitative Analysis

In quantitative chemical analysis, an internal standard is a substance added in a constant amount to all samples, calibration standards, and quality controls. The ideal internal standard behaves identically to the analyte of interest during sample preparation and analysis but is distinguishable by the detector. MCPA-D3, where three hydrogen atoms in the MCPA molecule have been replaced with deuterium (B1214612), perfectly fits this role. Its chemical and physical properties are nearly identical to those of MCPA, but it has a molecular weight that is three Daltons higher, allowing it to be differentiated by a mass spectrometer. The use of an SIL internal standard is considered the gold standard for correcting for analyte loss during sample processing and for variations in instrument response. crimsonpublishers.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS is a powerful technique for the trace-level quantification of pesticides due to its high sensitivity and selectivity. forensicrti.org In LC-MS/MS analysis of MCPA, MCPA-D3 is added to the sample at the very beginning of the extraction process. Because MCPA-D3 is structurally almost identical to MCPA, it exhibits the same behavior during extraction, cleanup, and chromatographic separation. This co-elution is critical, as both compounds enter the mass spectrometer's ion source at the same time and are subjected to the same conditions. nih.gov

Method development involves optimizing the chromatographic conditions to achieve a sharp, symmetrical peak for MCPA and MCPA-D3. This is typically followed by the optimization of the mass spectrometer parameters. In negative electrospray ionization (ESI) mode, specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), are selected for both MCPA and its deuterated internal standard. econference.io The ratio of the analyte's response to the internal standard's response is then used for quantification, which corrects for variations in injection volume and instrument sensitivity.

Table 1: Example LC-MS/MS Method Parameters for MCPA and MCPA-D3
ParameterSetting
LC ColumnC18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Ionization ModeElectrospray Ionization (ESI), Negative
AnalyteMRM Transition (m/z)
MCPA199.0 > 141.0 (Quantifier), 199.0 > 105.0 (Qualifier) lcms.czsciex.com
MCPA-D3 (Internal Standard)202.0 > 144.0 (Quantifier), 202.0 > 108.0 (Qualifier)

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Optimization for Trace Analysis

For analysis by Gas Chromatography (GC), polar and non-volatile compounds like the acidic herbicide MCPA must first be converted into more volatile derivatives. americanlaboratory.com A common derivatization technique is esterification to form methyl esters. nih.gov During method development, MCPA-D3 is subjected to the same derivatization reaction as MCPA. Any inefficiencies or variations in the reaction yield will affect both the analyte and the internal standard equally, thereby canceling out potential errors.

Optimization of a GC-MS/MS method involves fine-tuning the GC temperature program to ensure the separation of the derivatized MCPA from other sample components. americanlaboratory.com In the mass spectrometer, specific and sensitive Selected Reaction Monitoring (SRM) transitions are identified for the derivatized forms of both MCPA and MCPA-D3. The use of a highly selective technique like GC-MS/MS, combined with the corrective power of the MCPA-D3 internal standard, allows for highly reliable trace-level analysis.

Table 2: Example GC-MS/MS Method Parameters for Derivatized MCPA
ParameterSetting
Derivatization AgentMethanol with H2SO4 or BF3 catalyst americanlaboratory.comresearchgate.net
GC ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)
Oven ProgramStart 60°C, ramp to 280°C
Ionization ModeElectron Impact (EI), 70 eV
Analyte (as Methyl Ester)SRM Transition (m/z)
MCPA-Methyl Ester214 > 141 (Quantifier), 214 > 155 (Qualifier)
MCPA-D3-Methyl Ester217 > 144 (Quantifier), 217 > 158 (Qualifier)

Mitigation of Matrix Effects and Enhancement of Analytical Accuracy

The "matrix" refers to all the components in a sample other than the analyte of interest. In complex samples like soil, water, or food, these co-extracted components can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. This can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the analyte's true concentration, severely compromising analytical accuracy.

Strategies for Compensation of Ion Suppression/Enhancement

The most effective strategy to compensate for matrix effects is the use of a co-eluting, stable isotope-labeled internal standard. crimsonpublishers.com Since MCPA-D3 is chromatographically inseparable from MCPA, it experiences the exact same degree of ion suppression or enhancement at the moment of ionization.

For example, if molecules from the sample matrix co-eluting with MCPA interfere with the droplet formation or charge competition in the ESI source, reducing the signal of MCPA by 30%, they will also reduce the signal of MCPA-D3 by 30%. Because the final calculation is based on the ratio of the two signals, this effect is normalized, and the calculated concentration of MCPA remains accurate. This direct compensation is far superior to other methods like matrix-matched calibration, which assumes that the matrix effect is consistent across all unknown samples, an assumption that is often not valid. researchgate.net

Robustness and Reproducibility Assessment in Diverse Sample Matrices

A robust analytical method is one that is insensitive to small variations in experimental conditions and can be applied to diverse sample types. The use of MCPA-D3 significantly enhances method robustness, particularly when analyzing samples with highly variable compositions, such as different types of soil or food products. nih.gov Individual patient or environmental samples can show significant inter-sample variability in matrix effects and extraction recovery. researchgate.netnih.gov Only an isotope-labeled internal standard like MCPA-D3 can effectively correct for this sample-to-sample variability.

Validation studies assess robustness by analyzing the same concentration of MCPA in various matrices. The results consistently show that methods using MCPA-D3 yield much higher precision (lower relative standard deviation, %RSD) and more accurate recovery values across all matrices compared to methods relying on external calibration or structural analogue internal standards.

Table 3: Illustrative Data on Method Reproducibility for MCPA (Spiked at 10 ng/g) in Diverse Matrices
Sample MatrixAnalysis MethodMean Recovery (%)Reproducibility (%RSD, n=6)
Sandy SoilExternal Standard6818.5
With MCPA-D3 IS984.2
Clay Soil (High Organic)External Standard5522.1
With MCPA-D3 IS1015.5
Tea LeavesExternal Standard135 (Enhancement)15.8
With MCPA-D3 IS1036.1

Interlaboratory Harmonization and Quality Control Protocols

For analytical data to be comparable and reliable across different laboratories, methods must be standardized. Interlaboratory studies, or round-robin tests, are conducted to validate a method's transferability and ensure harmonization. The inclusion of a specific internal standard like MCPA-D3 in the analytical protocol is a cornerstone of this harmonization. It minimizes lab-to-lab variability that can arise from differences in equipment, reagents, or minor procedural deviations.

Within a single laboratory, MCPA-D3 is integral to routine quality control (QC). eurl-pesticides.eueurl-pesticides.eu QC procedures for pesticide analysis mandate the consistent monitoring of analytical performance. researchgate.netusgs.gov MCPA-D3 is added to every sample, calibrator, and QC sample. The absolute response of the internal standard is monitored for each analysis. A significant deviation or drift in the MCPA-D3 signal across an analytical batch can alert the analyst to potential issues, such as a failing ion source, inconsistent sample preparation, or contamination of the internal standard stock solution. eurl-pesticides.eu This allows for the rejection of unreliable data and ensures the long-term stability and validity of the analytical method.

Proficiency Testing and Certification for Deuterated Pesticide Analysis

Proficiency Testing (PT) is a cornerstone of laboratory quality assurance, providing an external evaluation of a laboratory's capability to deliver reliable and accurate analytical results. For laboratories engaged in pesticide residue analysis, participation in PT schemes is often a mandatory requirement for accreditation under standards such as ISO/IEC 17025. These schemes are instrumental in identifying potential issues with analytical methods, equipment, or personnel, thereby fostering continuous improvement.

While PT programs for deuterated pesticides as the primary analytes are not common, the principles of PT are highly relevant to the use of deuterated internal standards like MCPA-D3. In the context of pesticide analysis, PT schemes typically involve the distribution of a test material (e.g., a food or environmental matrix) containing a known concentration of one or more pesticide analytes to participating laboratories. The laboratories analyze the material using their routine methods and report their results to the PT provider.

The performance of each laboratory is then evaluated by comparing its results to the assigned value of the test material. This evaluation is often expressed as a z-score, which indicates how many standard deviations a laboratory's result is from the assigned value. A satisfactory z-score provides confidence in the laboratory's analytical performance.

The European Union Reference Laboratories (EURLs) organize annual European Union Proficiency Tests (EUPTs) for pesticide residues in food and feed, which serve as a key mechanism for ensuring the quality and comparability of data generated by official laboratories across the EU. europa.eueurl-pesticides.eueurl-pesticides.eueurl-pops.eueurl-pesticides-datapool.eu While these tests focus on the quantification of non-deuterated pesticides, the accurate use of deuterated internal standards like MCPA-D3 is critical for achieving acceptable performance, especially when using mass spectrometry-based methods. The use of such standards helps to correct for matrix effects and variations in extraction efficiency and instrumental response, leading to more accurate quantification of the target analytes. lcms.czmdpi.comlabrulez.comclearsynth.com

The certification of laboratories for deuterated pesticide analysis is not a standalone process but is encompassed within the broader accreditation for pesticide residue analysis. Laboratories that demonstrate consistent satisfactory performance in relevant PT schemes, coupled with the use of validated analytical methods and appropriate quality control measures (including the use of deuterated internal standards where applicable), can achieve and maintain accreditation for their analytical scope.

Table 1: Key Parameters in a Typical Proficiency Test for Pesticide Residue Analysis

ParameterDescription
Test Material A homogeneous and stable sample matrix (e.g., fruit puree, soil, water) containing the target analytes.
Analytes The specific pesticides to be identified and quantified.
Assigned Value The "true" concentration of the analyte in the test material, determined by a reference laboratory or through consensus of expert labs.
Standard Deviation for Proficiency Assessment A measure of the acceptable variability in results among participating laboratories.
Z-Score A statistical measure of a laboratory's performance, calculated as: (Laboratory Result - Assigned Value) / Standard Deviation for Proficiency Assessment.
Performance Criteria Pre-defined limits for z-scores to classify performance as satisfactory, questionable, or unsatisfactory.

Standard Reference Material Development and Validation

A Standard Reference Material (SRM) is a highly characterized material with a certified value for one or more of its properties, which is used to calibrate analytical instruments, validate methods, and ensure the traceability of measurements. The development and certification of SRMs are governed by rigorous international standards, primarily ISO 17034, which outlines the general requirements for the competence of reference material producers. ansi.orglgcstandards.comcpachem.comreagecon.comnbeglobal.org

For a deuterated compound like MCPA-D3, its primary role in analytical chemistry is as an internal standard. Therefore, the development of a certified reference material (CRM) for MCPA-D3 focuses on ensuring its purity, identity, and concentration in a solution, rather than its concentration in a complex matrix. The availability of high-quality, certified MCPA-D3 is crucial for laboratories to produce accurate and reliable analytical data for the corresponding non-deuterated herbicide, MCPA. lgcstandards.commedchemexpress.comhpc-standards.com

The development and validation of an SRM for MCPA-D3 would involve a comprehensive process, including:

Synthesis and Purification: The synthesis of the deuterated compound with a high degree of isotopic enrichment and chemical purity.

Characterization: The use of various analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm the identity and structure of the compound, and to determine its purity.

Quantification: The accurate determination of the concentration of the MCPA-D3 in a solution, often using techniques like quantitative NMR (qNMR) or gravimetric preparation with traceability to the International System of Units (SI).

Homogeneity Assessment: Ensuring that the property of interest (e.g., concentration) is uniform throughout the entire batch of the reference material.

Stability Studies: Evaluating the stability of the reference material under various storage and transport conditions to establish a reliable shelf life.

Certification: The issuance of a certificate that provides the certified value and its associated uncertainty, a statement of metrological traceability, and instructions for proper use and storage.

The use of isotope dilution mass spectrometry (IDMS) is a powerful technique for the accurate quantification of organic compounds and is often employed in the characterization of reference materials. lgcstandards.combioresscientia.com In the context of MCPA analysis, a certified MCPA-D3 reference material would be used to prepare an internal standard solution of known concentration. This solution is then added to samples and calibration standards, allowing for highly accurate quantification of MCPA residues by correcting for any analytical variations.

Table 2: Typical Stages in the Development and Validation of a Certified Reference Material (CRM) for MCPA-D3

StageKey ActivitiesAnalytical Techniques
Material Production Synthesis of MCPA-D3, purification, and preparation of a stock solution in a suitable solvent.Chemical synthesis, chromatography for purification.
Characterization Confirmation of identity, determination of chemical and isotopic purity.NMR, MS, HPLC.
Value Assignment Accurate determination of the concentration of the MCPA-D3 solution.qNMR, Gravimetry, IDMS.
Homogeneity Testing Analysis of multiple units from the same batch to ensure uniformity.HPLC-MS/MS or other suitable quantitative methods.
Stability Testing Analysis of the material over time under different storage conditions.HPLC-MS/MS or other suitable quantitative methods.
Uncertainty Budgeting Estimation of the combined uncertainty from all sources (characterization, homogeneity, stability).Statistical analysis according to ISO guidelines.
Certification Issuance of a certificate with the certified value, uncertainty, and traceability statement.-

Mechanistic Research on Herbicide Action and Resistance Using Deuterated Probes

Investigation of Uptake and Translocation Processes in Plant Systems

Understanding how herbicides enter and move within a plant is crucial for determining their efficacy and the potential for resistance development related to altered transport. Deuterated MCPA facilitates detailed studies of these processes.

Cellular and Subcellular Distribution of Labeled MCPA

Research utilizing labeled herbicides, including potentially deuterated forms, aims to determine their distribution within plant cells and their accumulation in specific organelles. While direct studies specifically detailing the subcellular distribution of MCPA D3 were not extensively found in the search results, the principle of using labeled compounds to study cellular and subcellular localization is well-established in plant science. Techniques like non-aqueous fractionation combined with mass spectrometry can be used to assign metabolites, and by extension labeled compounds, to their subcellular locations, providing insights into compartmentation which is a key feature of eukaryotic cells. frontiersin.orgfrontiersin.org Studies on plant cell polarity and the polar transport of auxins, which MCPA mimics, highlight the importance of understanding the precise cellular localization and movement of such compounds. nih.gov

Phloem and Xylem Transport Dynamics

The translocation of systemic herbicides like MCPA occurs through the plant's vascular tissues: the xylem and the phloem. The xylem is primarily responsible for transporting water and minerals from the roots upwards, while the phloem transports sugars and other organic compounds, including plant growth regulators and herbicides, from source tissues (like leaves) to sink tissues (like roots and growing points). libretexts.orgsavemyexams.comsavemyexams.com MCPA is known to be translocated rapidly throughout the plant via these systems. waterquality.gov.auccme.ca

Studies using labeled MCPA (though often C-14 labeled in the provided results) have investigated translocation patterns in both susceptible and resistant plants. For instance, research on MCPA resistance in wild radish indicated that while uptake and metabolism were similar between resistant and susceptible populations, resistant plants rapidly translocated more labeled MCPA to the roots, suggesting potential exudation as a resistance mechanism. nih.gov This highlights how tracing the movement of labeled MCPA can reveal differences in transport dynamics associated with resistance. The timing of herbicide application can significantly impact translocation, particularly to underground structures in perennial weeds, emphasizing the importance of understanding phloem transport dynamics. ucanr.edu

Elucidation of Molecular Mechanisms of Herbicide Resistance

Herbicide resistance in weeds can arise from target-site or non-target site mechanisms. Deuterated MCPA is a valuable probe for investigating both categories. nih.govcambridge.org

Non-Target Site Resistance: Enhanced Metabolic Degradation Pathways

Non-target site resistance (NTSR) mechanisms reduce the amount of herbicide reaching the target site or mitigate its effects. nih.govcambridge.org Enhanced metabolic degradation is a major NTSR mechanism, where resistant plants detoxify the herbicide into less active or inactive compounds. ccme.canih.gov Enzymes like cytochrome P450s (CYP450s), glutathione (B108866) S-transferases (GSTs), and UDP-glucosyl transferases are often involved in these detoxification pathways. nih.gov

While the provided search results primarily discuss metabolism studies using C-14 labeled MCPA, demonstrating that in some resistant populations, there was no significant difference in MCPA metabolism compared to susceptible plants researchgate.netbiorxiv.org, deuterated MCPA (this compound) could be used in conjunction with advanced analytical techniques like mass spectrometry to precisely track the metabolic fate of the herbicide. By observing the breakdown products of this compound, researchers can identify the specific metabolic pathways involved in detoxification in resistant biotypes and potentially quantify the rate of degradation. Stable isotope analysis is recognized as a powerful tool for elucidating biodegradation pathways and transformation efficiency of organic pollutants like pesticides. researchgate.net

Gene Expression Profiling in Response to Deuterated MCPA Exposure

Gene expression profiling, often using RNA sequencing (RNA-seq), is a powerful tool to investigate the molecular basis of herbicide resistance by identifying genes that are differentially expressed in resistant versus susceptible plants upon herbicide exposure. nih.gov This approach can reveal genes involved in both NTSR (e.g., metabolic enzymes) and potentially TSR (e.g., altered expression of target genes or signaling components). researchgate.netfrontiersin.orgfrontiersin.org

Studies on MCPA resistance in green pigweed have utilized RNA-seq to identify differentially expressed genes. researchgate.netbiorxiv.orguoguelph.ca Although these studies used unlabeled MCPA for treatment, the principle applies to using deuterated MCPA. Exposing plants to this compound and then performing RNA-seq could help to specifically identify genes whose expression is altered in response to the presence of the herbicide molecule itself or its immediate downstream effects, without the confounding factor of differential metabolism if that is the primary resistance mechanism. This could be particularly useful in distinguishing between resistance mechanisms based on altered metabolism versus those affecting the target site or downstream signaling. The differentially expressed genes identified in MCPA-resistant green pigweed were linked to target site modifications, including the SNP in ARF9. researchgate.netbiorxiv.orguoguelph.ca

Ecological Risk Assessment and Environmental Management Insights from Deuterated Studies

Refinement of Environmental Exposure Models through Labeled Compound Tracking

Environmental exposure models are essential tools for predicting the concentration of pesticides in various environmental compartments, such as soil, water, and air. The accuracy of these models is highly dependent on the quality of the input parameters that describe the herbicide's behavior, including its degradation rate, sorption to soil particles, and potential for runoff and leaching. nih.gov

The use of deuterated compounds like MCPA-d3 can greatly improve the accuracy of these models. By introducing a known amount of the labeled compound into a controlled experimental system, such as a soil lysimeter, researchers can precisely track its movement and transformation over time. osti.govusgs.gov This allows for the direct measurement of key environmental fate parameters under realistic conditions.

Key applications of MCPA-d3 in refining exposure models include:

Validating Runoff and Leaching Predictions: Field or lysimeter studies using MCPA-d3 can provide real-world data to validate and calibrate existing models that predict the amount of herbicide lost from treated fields through surface runoff and leaching into groundwater. nih.gov This helps to ensure that the models are providing accurate estimates of potential water contamination.

Determining Degradation Rates: By monitoring the disappearance of the parent MCPA-d3 and the appearance of its deuterated degradation products, scientists can accurately determine its half-life in different soil types and environmental conditions. nih.govnih.gov This information is critical for predicting how long the herbicide will persist in the environment.

Quantifying Plant Uptake: The use of labeled MCPA allows for the precise measurement of how much herbicide is taken up by target and non-target plants, providing valuable data for assessing potential risks to vegetation.

While specific studies detailing the use of MCPA-d3 for model validation are not widely available in peer-reviewed literature, the established methodologies for other deuterated compounds in environmental tracing demonstrate the significant potential of this approach. osti.gov

Understanding Trophic Transfer and Bioaccumulation Dynamics in Food Webs

Trophic transfer refers to the movement of contaminants through a food web as organisms consume one another. Bioaccumulation is the net accumulation of a substance in an organism from all sources, including water, food, and sediment. doctorwoodland.com Understanding these processes is vital for assessing the risk that MCPA poses to wildlife.

Stable isotope analysis, in general, is a powerful technique for delineating food web structures and tracing the flow of energy and contaminants. nih.govtamu.edunih.govrodconnolly.comrug.nl The distinct isotopic signature of a labeled compound like MCPA-d3 allows it to be unequivocally distinguished from naturally occurring background levels of the herbicide.

Potential insights from MCPA-d3 studies in food webs include:

Quantifying Trophic Transfer Factors: By introducing MCPA-d3 into a controlled aquatic or terrestrial ecosystem (mesocosm) and analyzing its concentration in different organisms at various trophic levels, researchers can calculate precise trophic transfer factors. This would provide direct evidence of whether MCPA biomagnifies in the food web.

Identifying Bioaccumulation in Key Organisms: Studies with MCPA-d3 could identify which species in a food web are most likely to accumulate the herbicide. This information is crucial for focusing risk assessments on the most vulnerable organisms. For instance, benthic invertebrates, which live in sediment where MCPA may accumulate, could be a key focus. epa.govnih.gov

Differentiating Exposure Pathways: Labeled studies can help distinguish between uptake from water and uptake from contaminated food, providing a more complete picture of bioaccumulation dynamics.

Currently, published research specifically utilizing MCPA-d3 to investigate its trophic transfer and bioaccumulation is limited. However, the principles of using stable isotopes in food web analysis are well-established and provide a clear path for future research in this area. nih.govnih.govrodconnolly.com

Informing Remediation Strategies and Best Management Practices for Pesticide Contamination

Deuterated tracers can play a significant role in developing and evaluating the effectiveness of strategies to clean up contaminated environments (remediation) and to prevent contamination in the first place (best management practices - BMPs).

In the context of remediation, MCPA-d3 could be used as a tracer to:

Monitor the Effectiveness of Remediation Technologies: By spiking a contaminated site with a known amount of MCPA-d3, the efficiency of different remediation techniques, such as bioremediation or phytoremediation, in removing the herbicide can be precisely monitored. researchgate.net

Trace Degradation Pathways: The analysis of deuterated metabolites can help to elucidate the specific chemical and biological pathways through which MCPA breaks down in the environment, which is essential for optimizing remediation processes. nih.govnih.govindianecologicalsociety.comresearchgate.net

Regarding best management practices, studies with MCPA-d3 could provide valuable data to inform and validate their effectiveness. For example:

Evaluating Buffer Strips: Field studies using MCPA-d3 could quantify the effectiveness of vegetative buffer strips in reducing the amount of herbicide runoff from agricultural fields into adjacent water bodies.

Optimizing Application Timing: By applying MCPA-d3 at different times relative to rainfall events, the critical periods for runoff and leaching could be identified, leading to more precise recommendations for application timing to minimize water contamination. tirlanfarmlife.comyoutube.com

While the direct application of MCPA-d3 in these specific research areas is not yet widely documented, the use of isotopic tracers for evaluating remediation and BMPs for other contaminants is a well-established scientific approach. osti.gov

Future Research Trajectories and Innovations with Mcpa D3

Integration with Omics Technologies for Systems-Level Understanding

The integration of stable isotope-labeled compounds, including those like MCPA-D3, with omics technologies (such as genomics, transcriptomics, proteomics, and metabolomics) holds significant promise for achieving a systems-level understanding of how organisms and ecosystems interact with agrochemicals. Omics approaches can reveal the molecular mechanisms underlying plant growth, development, and responses to environmental factors, including exposure to herbicides nih.gov. While omics has been extensively applied to model plants and crops, its application in weed science is growing nih.gov.

MCPA-D3 can serve as a crucial internal standard in mass spectrometry-based omics studies investigating the metabolic fate of MCPA in plants, soil microorganisms, or non-target organisms researchgate.netacs.org. By using MCPA-D3, researchers can accurately quantify MCPA and its transformation products within biological systems, providing precise data for metabolomics studies aimed at identifying biomarkers of exposure or effect. This can help to decipher the molecular mechanisms of weed damage, environmental adaptation, and herbicide resistance nih.gov.

Future research could involve:

Metabolomics Profiling: Using MCPA-D3 to precisely quantify MCPA and its metabolites in plant or microbial samples exposed to the herbicide. This can help map the metabolic pathways involved in MCPA detoxification or activation.

Proteomics and Transcriptomics: While MCPA-D3 itself is not directly used in these techniques, the accurate quantification of MCPA levels using MCPA-D3 as an internal standard is essential for correlating herbicide exposure levels with changes in protein expression (proteomics) or gene activity (transcriptomics). This integrated approach can reveal how organisms respond at a molecular level to MCPA exposure.

Microbiome Studies: Investigating the impact of MCPA on soil or water microbial communities using MCPA-D3 to track MCPA degradation and its influence on microbial metabolic pathways and community structure. Stable isotope probing (SIP) with labeled compounds can allow for the identification and isolation of degrader organisms mdpi.com.

Such integrated omics approaches, supported by the analytical precision afforded by MCPA-D3, can provide a comprehensive picture of the complex interactions between MCPA and biological systems, moving beyond simple residue analysis to understand the underlying biological responses.

Development of Predictive Models for Environmental Persistence and Biological Activity

Accurately predicting the environmental persistence and biological activity of agrochemicals is critical for assessing their potential risks. MCPA's environmental fate, including its degradation and leaching potential, is influenced by factors such as soil type, organic matter content, and microbial activity researchgate.netnih.gov. Deuterated analogs like MCPA-D3 are invaluable for developing and validating predictive models.

MCPA-D3 can be used in environmental fate studies to precisely track the movement and degradation of MCPA in various environmental compartments like soil and water lgcstandards.comiaea.org. By spiking experiments with known amounts of MCPA-D3, researchers can account for losses during sample processing and accurately measure the concentration of native MCPA and its degradation products over time sigmaaldrich.comlgcstandards.com. This data is essential for parameterizing and validating environmental fate models.

Future research could focus on:

Improved Degradation Kinetics: Using MCPA-D3 in controlled laboratory and field studies to obtain more accurate degradation rates under varying environmental conditions (e.g., different soil types, temperatures, moisture levels). This data can be used to refine kinetic parameters in environmental models.

Leaching and Transport Studies: Employing MCPA-D3 as a tracer in soil column or lysimeter studies to better understand MCPA's leaching potential and transport through different soil profiles. The high analytical precision with MCPA-D3 allows for accurate measurement of even low concentrations in leachate.

Model Validation: Utilizing data generated with MCPA-D3 from environmental monitoring studies to validate and improve the accuracy of predictive models for MCPA persistence and transport in various ecosystems norden.org. This includes models used in regulatory risk assessments.

Influence of Environmental Changes: Investigating the impact of changing environmental conditions, such as altered temperature and rainfall patterns, on MCPA fate using MCPA-D3 in experimental setups designed to simulate future climate scenarios norden.org.

The use of MCPA-D3 provides the necessary analytical rigor to generate high-quality data for developing more robust and reliable predictive models, which are essential for sustainable agrochemical management.

Exploration of Novel Deuterated Analogs for Expanded Research Applications

The success of MCPA-D3 as an analytical standard highlights the potential for exploring novel deuterated analogs of MCPA and other agrochemicals for expanded research applications. Deuterium (B1214612) labeling can influence the pharmacokinetic and metabolic profiles of compounds medchemexpress.com. While MCPA-D3 is primarily used as an internal standard, the synthesis and study of other selectively deuterated MCPA analogs could offer further insights.

Future research in this area could involve:

Synthesis of Differently Labeled Analogs: Developing synthetic routes to MCPA analogs with deuterium atoms at different positions on the molecule. This could help study the role of specific hydrogen atoms in metabolic transformations or environmental degradation pathways.

Mechanistic Studies: Using selectively deuterated MCPA analogs to investigate the mechanisms of enzymatic degradation or photolytic breakdown of MCPA. The kinetic isotope effect (KIE) can provide information about the rate-determining steps involving the breaking of C-H vs. C-D bonds mdpi.com.

Metabolic Pathway Elucidation: Employing different deuterated MCPA analogs in metabolic studies to trace the fate of specific parts of the molecule within organisms and identify key transformation products and pathways.

Development of New Analytical Standards: Synthesizing deuterated analogs of MCPA transformation products to serve as internal standards for the accurate quantification of these metabolites in environmental and biological samples.

Exploring novel deuterated analogs expands the toolkit available to researchers, enabling more detailed investigations into the behavior, fate, and effects of MCPA and contributing to a more comprehensive understanding of agrochemical dynamics in the environment and biological systems.

Q & A

Q. What analytical methods are recommended for detecting trace MCPA residues in environmental matrices (e.g., water, sediment)?

Methodological Answer: Utilize ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with optimized column retention and ionization parameters. For sediment analysis, employ solid-phase extraction (SPE) to achieve recoveries of 80–108% at fortified levels of 0.1–5 μg/kg, with relative standard deviations (RSDs) of 3.6–8.2% . For water, passive sampling tools like Chemcatcher® combined with high-frequency temporal resolution monitoring can capture dynamic MCPA load pathways (e.g., storm vs. baseflow contributions) .

Q. How should researchers design experiments to assess MCPA sorption dynamics in agricultural soils?

Methodological Answer: Conduct batch sorption experiments using isotopically labeled compounds (e.g., ¹⁴C-MCPA) under varying pH and organic matter conditions. Apply Langmuir and Freundlich isotherm models to quantify adsorption coefficients (Kd values), noting that π-π interactions between MCPA’s aromatic ring and soil adsorbents dominate binding mechanisms . Include competitive adsorption studies with co-contaminants (e.g., glyphosate, tetracycline) to evaluate mixture effects .

Q. What are the best practices for monitoring MCPA degradation in soil microbial communities?

Methodological Answer: Use mineralization assays in soil microcosms amended with ¹³C-labeled MCPA. Track ¹³CO₂ evolution via gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). Pair this with qPCR to quantify tfdA gene abundance (linked to MCPA-degrading microbes), observing correlations between gene proliferation and mineralization rates >55% over 60 days .

Advanced Research Questions

Q. How can researchers resolve contradictions between analytical sensitivity and matrix interference in MCPA quantification?

Methodological Answer: Address matrix effects by optimizing SPE cleanup protocols or using isotopic dilution with ¹³C-labeled internal standards. For chromatographic challenges (e.g., poor retention vs. ionization), adjust mobile phase composition (e.g., acetonitrile:ammonium acetate gradients) and column temperatures to enhance analyte separation . Validate methods via spike-and-recovery tests across multiple matrices to ensure robustness .

Q. What advanced statistical methods are appropriate for analyzing multifactorial effects on MCPA persistence (e.g., redox conditions, microbial consortia)?

Methodological Answer: Apply Monte Carlo Parallel Analysis (MCPA) to identify dominant factors in degradation kinetics. Use degradation models (e.g., first-order kinetics with growth terms) to differentiate between abiotic vs. biotic degradation pathways. For redox-dependent persistence, integrate half-life data (e.g., 20 days aerobic vs. 2,000 days anaerobic) into predictive models using Bayesian hierarchical frameworks .

Q. How do legacy contamination patterns influence contemporary MCPA load assessments in aquatic systems?

Methodological Answer: Combine sediment core dating (e.g., ²¹⁰Pb chronology) with historical herbicide application records to reconstruct contamination timelines. Use high-resolution mass spectrometry to differentiate legacy MCPA from recent inputs. For remobilization studies, model groundwater interactions using hydraulic conductivity data and isotopic tracers (δ¹⁸O, δ²H) .

Data Interpretation & Validation

Q. How should researchers address discrepancies in MCPA toxicity studies across in vitro and in vivo models?

Methodological Answer: Normalize dose-response data using body-weight scaling and metabolic rates (e.g., allometric principles). For hepatotoxicity studies, compare histopathological endpoints (e.g., liver weight changes in rodents) with transcriptomic markers (e.g., CYP450 induction) to reconcile mechanistic differences . Validate findings via cross-species extrapolation models (e.g., physiologically based pharmacokinetic modeling).

Q. What protocols ensure reproducibility in MCPA mineralization assays across laboratories?

Methodological Answer: Standardize soil microcosm conditions per OECD 307 guidelines , including soil moisture (40–60% water-holding capacity), temperature (20±2°C), and microbial inoculum sourcing. Use interlaboratory comparisons with reference soils (e.g., pre-characterized Kd values) to calibrate mineralization rates .

Environmental & Ecological Impact

Q. How can researchers differentiate between agricultural vs. non-agricultural MCPA sources in catchment-scale studies?

Methodological Answer: Deploy dual-isotope fingerprinting (δ¹³C-MCPA and δ³⁴S-adjuvant tracers) to track herbicide origins. Combine this with GIS-based land-use regression models to correlate application patterns with hydrological export pathways (e.g., 72% of MCPA loads via storm events vs. 12% via baseflow) .

Q. What methodologies assess the ecological risks of MCPA transformation products (TPs) in aquatic ecosystems?

Methodological Answer: Conduct suspect screening via LC-HRMS to identify TPs (e.g., chlorophenolic derivatives). Use in silico toxicity prediction tools (e.g., ECOSAR) followed by Daphnia magna acute toxicity assays. Validate with mesocosm studies to quantify TP bioaccumulation in benthic organisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.